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Compound of Interest

Compound Name: Histidinamide, D-

Cat. No.: B1613020 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for two distinct in vitro assays relevant to the

study of D-Histidinamide: a D-amino-acid amidase activity assay and a UDP-3-O-acyl-N-

acetylglucosamine deacetylase (LpxC) enzyme inhibition assay. These protocols are intended

to guide researchers in the functional characterization of this compound.

D-Amino-Acid Amidase Activity Assay
This assay is designed to determine the substrate specificity of D-amino-acid amidases,

including their activity on D-Histidinamide. The protocol is adapted from methodologies used to

characterize the D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3.

Quantitative Data
The relative activity of D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3

on various D-amino-acid amides is presented below. This data is useful for comparing the

enzymatic conversion of D-Histidinamide to other D-amino-acid amides.
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Substrate Relative Activity (%)

D-Phenylalaninamide 100

D-Tyrosinamide 98

D-Tryptophanamide 85

D-Leucinamide 65

D-Alaninamide 55

D-Methioninamide 52

D-Norleucinamide 48

D-Norvalinamide 45

D-Histidinamide 2.5

D-Isoleucinamide 2.5

D-Serinamide 0.92

D-Valinamide 0.50

D-Threoninamide 0.46

D-Glutaminamide 0.39

D-allo-Threoninamide 0.34

D-Isoasparagine 0.16

D-Alanine-p-nitroanilide 0.15

Data adapted from a study on D-amino-acid amidase from Ochrobactrum anthropi SV3.[1]

Experimental Protocol
Materials:

Tris/HCl buffer (0.1 M, pH 8.0)

D-Histidinamide hydrochloride (or other D-amino-acid amide substrates)
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Purified D-amino-acid amidase

Standard laboratory equipment (spectrophotometer, incubator, etc.)

Procedure:

Reaction Mixture Preparation: Prepare a 1 mL standard reaction mixture containing:

0.1 mmol Tris/HCl buffer (pH 8.0)

20 mmol of the D-amino-acid amide substrate (e.g., D-Histidinamide hydrochloride)

An appropriate amount of the purified D-amino-acid amidase enzyme.

Incubation: Incubate the reaction mixture at 30°C for 5 minutes.

Enzyme Activity Determination: The activity of the D-amino-acid amidase is determined by

measuring the rate of hydrolysis of the amide bond. The specific method for quantification of

the product (the corresponding D-amino acid and ammonia) will depend on the available

equipment and can include methods such as HPLC or colorimetric assays for ammonia.

Data Analysis: Calculate the relative activity of the enzyme on D-Histidinamide by comparing

its activity to that on a reference substrate (e.g., D-phenylalaninamide), which is set to 100%.

Experimental Workflow Diagram
Caption: Workflow for the D-amino-acid amidase activity assay.

LpxC Enzyme Inhibition Assay
This assay is used to screen for and characterize inhibitors of the bacterial enzyme UDP-3-O-

acyl-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipid A in

Gram-negative bacteria. D-Histidinamide has been identified as a potential alpha-amino amide

derivative with inhibitory activity against LpxC from Pseudomonas aeruginosa.[2] The following

is a representative fluorescence-based protocol.

Quantitative Data
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While D-Histidinamide is noted as an LpxC inhibitor, specific IC50 values for this compound are

not readily available in the public domain. For context, the IC50 values of other known LpxC

inhibitors are provided below.

Compound Target Organism IC50 (nM)

BB-78484 Escherichia coli 400 ± 90

BB-78485 Escherichia coli 160 ± 70

L-161,240 Escherichia coli 26

Data from a study on novel inhibitors of LpxC.[2]

Experimental Protocol
Materials:

Purified LpxC enzyme

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Brij-35)

D-Histidinamide (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

o-phthaldialdehyde (OPA) reagent

Sodium hydroxide (0.625 M)

Acetic acid (0.625 M)

Borax buffer (0.1 M, pH 9.5)

Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

Compound Preparation: Prepare serial dilutions of D-Histidinamide in the assay buffer.
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Reaction Setup: In a microplate, combine:

Assay buffer

Substrate (at a concentration near its Km value)

D-Histidinamide dilution (or control solvent)

Enzyme Addition: Initiate the reaction by adding the purified LpxC enzyme to each well.

Incubation: Incubate the plate at 37°C for 30 minutes.

Reaction Quenching: Stop the reaction by adding 40 µL of 0.625 M sodium hydroxide.

Incubate for an additional 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.

Neutralization: Add 40 µL of 0.625 M acetic acid to neutralize the reaction.

Detection: Add 120 µL of OPA reagent in 0.1 M borax buffer (pH 9.5) to each well. The OPA

reacts with the primary amine of the deacetylated product (UDP-glucosamine) to generate a

fluorescent signal.

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with

excitation at 340 nm and emission at 460 nm.

Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. Calculate

the IC50 value, which is the concentration of D-Histidinamide required to inhibit 50% of the

LpxC enzyme activity.

Experimental Workflow Diagram
Caption: Workflow for the fluorescence-based LpxC enzyme inhibition assay.

Disclaimer
The provided protocols are intended for informational purposes and should be adapted and

optimized by qualified personnel based on specific experimental requirements and available

resources. Appropriate safety precautions should be taken when handling all chemical

reagents and biological materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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